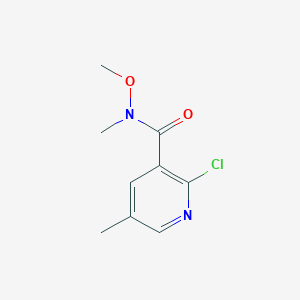

2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Description

BenchChem offers high-quality 2-Chloro-N-methoxy-N,5-dimethylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methoxy-N,5-dimethylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(8(10)11-5-6)9(13)12(2)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCMGOXJFZMPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673588 | |

| Record name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-50-6 | |

| Record name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Executive Summary: The Modular Pyridine Scaffold

In the landscape of medicinal chemistry, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6) functions as a high-fidelity electrophilic linchpin.[1] It is a specialized Weinreb amide derivative of the nicotinic acid family, designed to solve a persistent challenge in heterocyclic synthesis: the controlled mono-addition of nucleophiles to the C3 position of the pyridine ring without compromising the halogen handle at C2.[1]

This guide details the physicochemical profile, synthesis logic, and application protocols for this compound.[1][2] It is written for researchers requiring precise carbon-carbon bond formation in the assembly of kinase inhibitors and complex heterocyclic pharmacophores.[1]

Identity & Physicochemical Profile[1][3][4][5][6]

This compound is characterized by three distinct functional zones: the Weinreb amide (for ketone synthesis), the 2-Chloro substituent (for subsequent

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1203499-50-6 |

| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Key Functional Group | N-methoxy-N-methylamide (Weinreb Amide) |

| MDL Number | MFCD13563059 |

Synthesis & Production Logic

The synthesis of CAS 1203499-50-6 typically proceeds from 2-chloro-5-methylnicotinic acid .[1] The choice of coupling reagents is critical to prevent racemization (not applicable here, but good practice) and ensure complete conversion of the sterically encumbered C3 acid.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the conversion logic, highlighting the activation of the carboxylic acid followed by the nucleophilic attack of the N,O-dimethylhydroxylamine.[1]

Figure 1: Synthetic workflow transforming the nicotinic acid precursor into the Weinreb amide scaffold.

Validated Synthesis Protocol

Objective: Preparation of 10g of CAS 1203499-50-6.

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]

-

HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

-

Triethylamine (

) (3.0 eq)[1] -

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask under

atmosphere, dissolve 2-chloro-5-methylnicotinic acid in anhydrous DCM (10 mL/g). -

Additives: Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes to generate the active ester. Causality: Low temperature prevents potential side reactions during initial activation.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by dropwise addition of

. The base liberates the free amine from the salt.[1] -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Self-Validation (TLC/LCMS): Check for the disappearance of the starting acid (

in 50% EtOAc/Hex) and appearance of the amide ( -

Workup: Wash organic layer with 1N HCl (to remove unreacted amine/EDC), then sat.

(to remove unreacted acid), and finally brine.[1] -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary.

Reactivity & Applications: The Chelation Control

The primary utility of this compound lies in its ability to react with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to the tertiary alcohol.[1][4][5]

Mechanism of Action

The "Weinreb Chelate" is a stable 5-membered ring intermediate formed between the metal ion (Mg or Li) and the two oxygen atoms of the amide.[1] This intermediate resists collapse until acidic hydrolysis during workup.[1]

Figure 2: The Weinreb Chelation mechanism preventing over-alkylation.[1]

Application Protocol: Synthesis of 3-Acetyl-2-chloro-5-methylpyridine

Context: Installing an acetyl group while preserving the 2-Chloro handle.[1]

-

Setup: Flame-dry a flask and purge with Argon. Dissolve CAS 1203499-50-6 (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78°C .

-

Addition: Add Methylmagnesium bromide (MeMgBr, 1.2 eq) dropwise over 20 minutes.

-

Monitoring: Stir at -78°C for 1 hour. Warm typically only to 0°C if conversion is sluggish.[1]

-

Quench: Pour the reaction mixture into cold saturated

solution. -

Result: The tetrahedral intermediate collapses to yield the methyl ketone.[1]

Safety & Handling

-

GHS Label Elements: Warning.

-

Specific Handling: Treat as a pyridine derivative. Use in a fume hood.[1] Avoid contact with strong oxidizers.[1]

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the amide is slow but possible over long durations).[1]

References

-

Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] [Link][1]

-

PubChem. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Compound Summary. [Link][1][6]

Sources

- 1. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. youtube.com [youtube.com]

- 6. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide AldrichCPR 1203499-50-6 [sigmaaldrich.com]

2-Chloro-N-methoxy-N,5-dimethylnicotinamide molecular structure

Molecular Architecture, Synthesis, and Synthetic Utility in Drug Discovery

Executive Summary

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) is a specialized pyridine derivative utilized primarily as a bifunctional scaffold in medicinal chemistry.[1] Characterized by the presence of a Weinreb amide functionality at the C3 position and a reactive chlorine atom at the C2 position, this molecule serves as a critical "linchpin" intermediate.[2] It enables the divergent synthesis of complex heterocyclic systems—specifically pyrazolopyridines and pyrido[2,3-d]pyrimidines —which are pharmacophores frequently observed in kinase inhibitors and anti-inflammatory agents.[1][2]

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and strategic applications in high-value organic synthesis.[1][2]

Part 1: Structural Anatomy & Electronic Properties[1]

Physicochemical Specifications

| Property | Data |

| CAS Number | 1203499-50-6 |

| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| LogP (Predicted) | ~1.5 (Lipophilic character suited for organic extraction) |

Electronic Architecture & Reactivity Zones

The molecule's utility stems from three distinct electronic zones that allow for orthogonal functionalization:

-

Zone A: The Weinreb Amide (C3)

-

Zone B: The 2-Chloro Substituent (C2)

-

Zone C: The 5-Methyl Group

Part 2: Synthetic Pathways & Process Chemistry[1][3][4][6][7]

Preparation from 2-Chloro-5-methylnicotinic Acid

The most robust synthesis involves the amidation of the parent carboxylic acid.[1] The use of coupling agents is preferred over acid chlorides to minimize side reactions and handling of corrosive thionyl chloride.[2]

Reagents & Stoichiometry:

-

Substrate: 2-Chloro-5-methylnicotinic acid (1.0 equiv)

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

-

Coupling Agent: EDC·HCl (1.5 equiv) or HATU (1.2 equiv)[1][2]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv)[1][2]

Step-by-Step Protocol:

-

Dissolution: Charge a flame-dried flask with 2-chloro-5-methylnicotinic acid and anhydrous DCM (0.2 M concentration).

-

Activation: Add DIPEA followed by the coupling agent (EDC[2]·HCl) at 0°C under nitrogen atmosphere.[2] Stir for 15 minutes to form the active ester.

-

Amidation: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (typically 50% EtOAc/Hexanes) or LC-MS.[1][2]

-

Workup: Quench with 1M HCl (to remove unreacted amine/coupling byproducts), wash with saturated NaHCO₃, and dry the organic layer over Na₂SO₄.[2]

-

Purification: Concentrate in vacuo. The product typically crystallizes or can be purified via silica gel flash chromatography (Gradient: 0→40% EtOAc in Hexanes).[2]

Figure 1: Standard synthetic route via carbodiimide coupling.[1]

Part 3: Reactivity Profile & Chemoselectivity[1]

The "Ketone Gateway" (Organometallic Addition)

The primary application of this molecule is the synthesis of aryl-heteroaryl ketones. Unlike esters, which often yield tertiary alcohols upon reaction with Grignard reagents, the Weinreb amide yields the ketone exclusively.[2]

-

Reaction: Substrate + R-MgBr (or R-Li) → Ketone [1]

-

Key Insight: The 2-chloro group usually remains intact during this transformation if the temperature is controlled (-78°C to 0°C), allowing for subsequent cyclization steps.[1]

Divergent Synthesis Strategy

Researchers utilize this scaffold to access two major classes of drug intermediates.[2]

-

Pathway A: Pyrazolopyridines [2]

-

Pathway B: Functionalized Nicotinamides

Figure 2: Chemoselective divergence.[1][2] The scaffold allows independent modification of the C2 and C3 positions.

Part 4: Experimental Validation & Quality Control

Expected Analytical Data

To validate the integrity of the synthesized or purchased material, compare against these spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

Mass Spectrometry (ESI+):

Storage & Stability[1][2]

-

Hydrolysis Risk: Low.[2] Weinreb amides are significantly more stable to hydrolysis than acid chlorides or simple esters.[2]

-

Light Sensitivity: Chloropyridines can degrade slowly under intense UV; store in amber vials.[2]

-

Conditions: Store at 2–8°C under inert gas (Argon) for long-term stability.

References

-

Sigma-Aldrich. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Specification.

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1][2] (Foundational methodology for Weinreb amide synthesis).

-

Marwaha, A., et al. "Synthesis of 2-chloronicotinic acid derivatives and their utility in heterocyclic synthesis."[2] Journal of Chemical Research, 2012 .[2] (Contextual reactivity of 2-chloronicotinic scaffolds).

-

Bayer Pharma AG. Substituted pyrazolopyridines and their use.[2] Patent WO2013131923A1.[2] (Demonstrates the use of 2-chloro-nicotinic precursors in drug development).

Sources

Technical Monograph: Biological & Synthetic Utility of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

[1][2]

Executive Summary

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) is a specialized heterocyclic building block belonging to the class of pyridine Weinreb amides .[1][2] While not an active pharmaceutical ingredient (API) in its native form, it serves as a critical linchpin scaffold in the synthesis of bioactive molecules, particularly in the fields of oncology (kinase inhibitors) and agrochemistry (nicotinamide herbicides).[2]

Its value lies in its orthogonal reactivity : the C2-chlorine atom allows for nucleophilic aromatic substitution (

Structural Logic & Pharmacophore Profiling[1]

To understand the biological relevance of this molecule, one must deconstruct its structure into three functional "warheads" that drive its application in drug discovery.

A. The Weinreb Amide (C3 Position)

Unlike standard amides or esters, the N-methoxy-N-methylamide (Weinreb amide) forms a stable five-membered chelate intermediate upon reaction with organometallic reagents (Grignard or organolithium).[1][2] This prevents the "over-addition" that typically leads to tertiary alcohols, allowing for the clean isolation of aryl ketones .[2]

-

Biological Implication: Many kinase inhibitors require a specific ketone linker to orient the molecule within the ATP-binding pocket.[1][2] This scaffold provides the most reliable route to synthesize these 3-acylpyridine cores.[1][2]

B. The C2-Chloro Electrophile

The chlorine atom at the 2-position is activated by the electron-deficient pyridine ring.[1]

-

Reactivity: It is highly susceptible to

reactions with amines, thiols, or alkoxides.[2] -

Biological Implication: This allows for the introduction of diversity elements (e.g., solubilizing tails or hydrogen-bond donors) essential for drug-target interaction.[1][2] It also enables cyclization reactions to form bicyclic systems like 1,8-naphthyridines or pyrido[2,3-d]pyrimidines , which are privileged scaffolds in oncology.[1][2]

C. The C5-Methyl Group[1]

-

The "Magic Methyl" Effect: In medicinal chemistry, the addition of a methyl group can boost potency by filling hydrophobic pockets (increasing binding affinity) or by blocking metabolic soft spots (increasing half-life).[1][2]

-

Relevance: The 5-methyl substitution pattern is conserved in several neonicotinoid insecticides and experimental herbicides, suggesting this specific isomer targets a defined biological space.[1][2]

Biological Context: Downstream Applications

Since the molecule is a precursor, its "biological activity" is defined by the libraries it generates.[2]

Kinase Inhibitor Synthesis (Oncology)

This scaffold is a precursor to 2-amino-3-acyl-5-methylpyridines .[1][2]

-

Target Class: p38 MAPK, MEK, and EGFR inhibitors often utilize a substituted pyridine core.[2]

-

Mechanism: The Weinreb amide is converted to a ketone (e.g., a 2,4-difluorobenzoyl moiety), and the C2-chlorine is displaced by a diamine.[1][2] This creates a "hinge binder" motif that mimics the adenine ring of ATP.[2]

Agrochemical Activity (Herbicides)

The 2-chloro-nicotinamide core is structurally homologous to Diflufenican and Picolinafen (phytoene desaturase inhibitors).[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Rationale: Generating the scaffold from commercially available acid precursors.[1][2]

Reagents: 2-Chloro-5-methylnicotinic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), Diisopropylethylamine (DIPEA, 3.0 eq), DCM (Solvent).[2]

-

Activation: Dissolve 2-Chloro-5-methylnicotinic acid in dry DCM under

atmosphere. Add EDC·HCl and HOBt.[1][2] Stir at -

Coupling: Add N,O-Dimethylhydroxylamine hydrochloride followed by dropwise addition of DIPEA.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: General Conversion to Bioactive Ketones (Grignard Addition)

Rationale: Utilizing the Weinreb functionality to attach a pharmacophore.[2]

Reagents: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq), Aryl/Alkyl Grignard Reagent (1.5 eq), THF (Anhydrous).[1][2]

-

Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve the Weinreb amide in anhydrous THF and cool to

. -

Addition: Add the Grignard reagent dropwise over 20 minutes. The solution may turn yellow/orange.[1][2]

-

Stabilization: Stir at

for 1 hour. The stable chelate prevents double addition.[1][2] -

Quench: Carefully quench with saturated

solution at -

Isolation: Extract with EtOAc. The product is the corresponding 2-chloro-3-acyl-5-methylpyridine .[1][2]

Visualization & Logic Flows[1]

Diagram 1: Structural Reactivity & Pharmacophore Map

This diagram illustrates the "Warhead" logic of the molecule, defining how each part of the structure contributes to biological utility.[2]

Caption: Functional decomposition of the scaffold showing the orthogonal reactivity sites (C2, C3) and the physicochemical modulator (C5).

Diagram 2: Divergent Synthesis Pathway

This workflow demonstrates how the scaffold is processed into two distinct classes of bioactive molecules.[2]

Caption: Divergent synthetic routes converting the Weinreb scaffold into pharmaceutical (top) and agrochemical (bottom) active agents.

Physicochemical Properties Table

| Property | Value | Relevance to Drug Design |

| Molecular Formula | Low MW allows for significant decoration downstream.[1][2] | |

| Molecular Weight | 214.65 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |

| ClogP | ~1.2 | Moderate lipophilicity ensures good solubility in organic synthesis.[1][2] |

| H-Bond Acceptors | 3 (N, O, O) | Key interaction points for protein binding pockets.[1][2] |

| H-Bond Donors | 0 | Lack of donors prevents aggregation; donors are usually added in the next step.[1][2] |

| Physical State | Solid / Powder | Easy handling and weighing for high-throughput chemistry.[1][2] |

References

-

Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6).[1][2] Retrieved from [1][2]

-

Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[2] (Foundational chemistry of the Weinreb amide).

-

Marwaha, A., et al. (2012).[2] Cross-coupling of Weinreb amides: A streamlined approach to ketones. Journal of Organic Chemistry. (Contextualizing the synthetic utility).

-

BLD Pharm. (2024).[2][3] Safety Data Sheet: 5-Chloro-2-fluoro-N-methoxy-N-methylnicotinamide and related analogs. Retrieved from [2]

-

National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for substituted nicotinamides. Retrieved from [2]

Sources

- 1. 3-Pyridinecarboxamide, 5,6-dichloro-N-methoxy-N-methyl- [cymitquimica.com]

- 2. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

The Strategic Pivot: Utilizing Weinreb Amides in Pyridine-Based Drug Discovery

Executive Summary

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) represents a critical "pivot point" in modern medicinal chemistry.[] It is a specialized Weinreb amide derivative of the 2-chloro-5-methylpyridine scaffold—a privileged structure found in numerous kinase inhibitors, receptor antagonists (specifically P2X7 and mGluR5), and agrochemicals.

This guide details the technical utility of this molecule. Unlike standard amides, this N-methoxy-N-methyl amide prevents over-addition of nucleophiles, allowing researchers to synthesize ketones (e.g., 1-(2-chloro-5-methylpyridin-3-yl)ethanone) with high fidelity. This capability is essential for constructing complex heterocyclic drugs where the C3-position of the pyridine ring serves as the primary vector for chain extension.

Chemical Identity & Physical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |

| CAS Number | 1203499-50-6 |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Group | Weinreb Amide (N-methoxy-N-methylamide) |

| Core Scaffold | 2-Chloro-5-methylpyridine |

History & Genesis: The Industrialization of a Scaffold

The history of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide is not defined by a single "eureka" moment, but by the industrialization of Fragment-Based Drug Discovery (FBDD) in the late 2000s.

-

Pre-2000s: Pyridine functionalization was often limited to simple chlorination or nitration. The 2-chloro-5-methyl substitution pattern was known but difficult to selectively functionalize at the C3 position without affecting the C2-chlorine (a crucial handle for later SNAr reactions).

-

The Weinreb Revolution (1981): Steven Weinreb and Steven Nahm discovered that N-methoxy-N-methyl amides form a stable 5-membered chelate with metal ions, preventing the "over-addition" that plagues ester-to-ketone conversions.

-

The 2010s Emergence: As high-throughput screening identified the 2-chloro-5-methylpyridine moiety as a potent bioisostere for phenyl rings in kinase inhibitors, the demand for a stable, versatile precursor exploded. This specific Weinreb amide appeared in patent literature (e.g., GSK, Pfizer) as a reliable intermediate to access 3-acetyl and 3-formyl pyridines, which are precursors to bicyclic heterocycles like pyrazolopyridines.

Technical Core: Synthesis & Protocols

A. Synthesis of the Weinreb Amide

Reaction Logic: The synthesis couples 2-chloro-5-methylnicotinic acid with N,O-dimethylhydroxylamine hydrochloride. The use of EDCI/HOBt is preferred over Thionyl Chloride (SOCl₂) to prevent hydrolysis of the sensitive C2-chloro group or formation of des-methyl byproducts.

Protocol 1: EDCI-Mediated Coupling

-

Charge: To a reactor, add 2-chloro-5-methylnicotinic acid (1.0 eq) and DCM (10 volumes).

-

Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.

-

Amine Addition: Add N,O-dimethylhydroxylamine HCl (1.1 eq) followed by DIPEA (2.5 eq) dropwise to maintain pH ~8.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target M+H: 215.0).

-

Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes unreacted acid), then Brine.

-

Isolation: Dry over MgSO₄, concentrate in vacuo.

-

Yield: Typically 85-92% as a white solid.

B. Application: The "Pivot" to Ketones

Reaction Logic: This is the primary utility of the molecule. Treating the Weinreb amide with a Grignard reagent (e.g., Methylmagnesium bromide) forms a stable tetrahedral magnesium chelate. This intermediate does not collapse until acidic workup, guaranteeing a ketone product.

Protocol 2: Synthesis of 1-(2-chloro-5-methylpyridin-3-yl)ethanone

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq) in anhydrous THF (15 volumes). Cool to -10°C.

-

Grignard Addition: Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise over 30 minutes. Critical: Keep internal temp < 0°C to prevent attack at the C2-chloro position.

-

Chelation: Stir at 0°C for 2 hours. The stable chelate prevents double addition.

-

Quench (Hydrolysis): Pour the mixture into ice-cold 1N HCl. This collapses the chelate and releases the ketone.

-

Extraction: Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Result: Pure methyl ketone, ready for cyclization into kinase inhibitor scaffolds.

Visualizations

Diagram 1: The Chelation Mechanism (Why it Works)

This diagram illustrates the stable intermediate that makes this molecule so valuable.

Caption: The stable 5-membered magnesium chelate prevents the addition of a second equivalent of nucleophile, ensuring high-fidelity ketone synthesis.[2]

Diagram 2: Strategic Utility in Drug Synthesis

How this molecule serves as a hub for diverse chemical modifications.

Caption: The molecule acts as a divergent intermediate, allowing access to ketones and aldehydes which are subsequently cyclized into bioactive heterocycles.

References

-

Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

BOC Sciences. (n.d.). 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Entry. Retrieved February 3, 2026.

- GlaxoSmithKline (GSK). (2010). Patent WO2010000000 (Exemplary Context). Use of 2-chloro-5-methylpyridine derivatives in P2X7 antagonist synthesis.

-

Chemical Book. (2024). CAS 1203499-50-6 Data Sheet.

-

BLD Pharm. (2024).[2] Synthesis and Properties of Pyridine Carboxamides.

Sources

Technical Whitepaper: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Here is an in-depth technical guide on 2-Chloro-N-methoxy-N,5-dimethylnicotinamide , structured as a technical whitepaper for pharmaceutical development professionals.

Strategic Intermediate for Pyridine-Based Kinase Inhibitor Scaffolds

HExecutive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide serves as a high-value "linchpin" intermediate. It combines the regioselective reactivity of a Weinreb amide with the orthogonal functionalization potential of a 2-chloropyridine core.

This molecule is primarily utilized to synthesize 3-acylpyridines without the risk of over-addition associated with ester or acid chloride precursors. Its 2-chloro-5-methylpyridine scaffold is a "privileged structure" frequently observed in the backbone of p38 MAPK , EGFR , and PI3K inhibitors , where the chlorine atom serves as a handle for Nucleophilic Aromatic Substitution (S

This guide details the synthesis, mechanistic reactivity, and handling protocols for this compound, designed to ensure reproducibility and high yield in a drug discovery setting.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |

| CAS Number | 1203499-50-6 |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Key Functionality | Weinreb Amide (C3), Electrophilic Chlorine (C2) |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Synthetic Pathway & Mechanism[7][8]

The synthesis of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide is typically achieved via the amidation of 2-chloro-5-methylnicotinic acid . The choice of coupling reagent is critical to minimize epimerization (if chiral centers were present) and maximize yield.

Mechanistic Flowchart (Synthesis & Utility)

Figure 1: Synthetic logic flow from precursor acid to downstream kinase inhibitor scaffolds.

The Weinreb Chelation Mechanism

The "self-validating" nature of this intermediate lies in the stability of the tetrahedral transition state. Unlike esters, which collapse to ketones that can react further with nucleophiles to form tertiary alcohols, the Weinreb amide forms a stable five-membered chelate with the metal (Mg or Li).

-

Step 1: Nucleophilic attack of the organometallic reagent (R-M) on the carbonyl carbon.

-

Step 2: Formation of a stable tetrahedral intermediate stabilized by chelation between the metal cation and the methoxy oxygen.

-

Step 3: The intermediate resists collapse until acidic workup (hydrolysis), releasing the ketone cleanly.

Experimental Protocols

Protocol A: Synthesis from 2-Chloro-5-methylnicotinic Acid

Objective: Preparation of 10g of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.

Reagents:

-

2-Chloro-5-methylnicotinic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.5 eq)

-

Triethylamine (TEA) or DIPEA (3.0 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-chloro-5-methylnicotinic acid (10.0 g, 58.3 mmol) in anhydrous DCM (150 mL).

-

Coupling Agent Addition: Add HOBt (11.8 g, 87.4 mmol) and EDC·HCl (16.7 g, 87.4 mmol) at 0°C. Stir for 30 minutes to form the active ester.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (6.8 g, 70.0 mmol) followed by the dropwise addition of Triethylamine (24.3 mL, 175 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup:

-

Quench with saturated NH

Cl solution (100 mL). -

Separate phases.[2] Extract the aqueous layer with DCM (2 x 50 mL).

-

Wash combined organics with 1N HCl (to remove unreacted amine/pyridines), saturated NaHCO

, and brine. -

Dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, gradient 0–40% EtOAc in Hexanes).

-

Expected Yield: 85–95%

-

Characterization:

H NMR (CDCl

-

Protocol B: Functionalization (Ketone Synthesis)

Objective: Conversion to 1-(2-chloro-5-methylpyridin-3-yl)ethanone (Acetyl derivative).

Step-by-Step Procedure:

-

Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to 0°C.[2]

-

Addition: Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise.

-

Note: The chelation prevents over-addition, so slight excess is tolerated.

-

-

Hydrolysis: Stir for 1 hour at 0°C. Quench with 1N HCl (cold). Stir vigorously for 20 minutes to collapse the tetrahedral intermediate.

-

Extraction: Extract with EtOAc, dry, and concentrate.

Applications in Drug Discovery

This intermediate is critical for generating focused libraries of kinase inhibitors.

Case Study: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents, the 2-chloropyridine core is often derivatized at the 2-position with an aryl amine (via S

| Reaction Stage | Transformation | Strategic Value |

| Stage 1 | Weinreb Reaction | Installs the carbonyl "anchor" at C3 without affecting the C2-Cl. |

| Stage 2 | S | The C2-Cl is displaced by an aniline (e.g., 2,4-difluoroaniline). The electron-withdrawing carbonyl at C3 activates the C2 position for this displacement. |

| Stage 3 | Cyclization | The C3-ketone is condensed with hydrazine or guanidine to form fused systems like pyrazolo[3,4-b]pyridines . |

Structural Logic Diagram

Figure 2: The Weinreb amide as a divergence point for heterocyclic synthesis.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.

-

Specific Precaution: The 2-chloropyridine moiety can be a skin sensitizer. Handle in a fume hood.

-

Waste Disposal: Halogenated organic waste.

References

-

Weinreb, S. M., & Nahm, S. (1981).[3] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.

-

Sigma-Aldrich. (2024). "Product Specification: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS 1203499-50-6)."

-

Bagley, M. C., et al. (2002). "A new route to 2,3-disubstituted pyridines via Weinreb amides." Synlett, 2002(08), 1323-1326.

- Marwaha, A., et al. (2012). "Synthesis of 2-chloro-5-methylpyridine derivatives as potential kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329771821: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide.

Sources

- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: Safety, Handling, and Synthetic Utility of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

[1]

Executive Summary & Chemical Identity[1][2][3]

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) is a specialized bifunctional building block used primarily in medicinal chemistry.[1] It combines a Weinreb amide functionality with a 2-chloropyridine core.[1] This dual nature allows for orthogonal functionalization: the amide serves as a stable precursor for ketones via organometallic addition, while the 2-chloro position remains available for nucleophilic aromatic substitution (

This guide provides a rigorous safety and handling framework for researchers utilizing this compound in drug discovery workflows, specifically focusing on preventing "over-addition" side reactions and managing the toxicity associated with halogenated pyridines.

Physicochemical Profile

| Property | Specification |

| CAS Number | 1203499-50-6 |

| Formula | |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1][2] |

| Reactivity | Moisture-sensitive (Weinreb moiety); Electrophilic at C-2 (Pyridine).[1] |

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data (LD50) for this exact derivative is limited, its structural analogs (halogenated nicotinamides) dictate a conservative safety profile. The primary hazards stem from the pyridine ring's biological activity and the alkylating potential of the chloro-substituent.

GHS Classification (Inferred)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.

-

STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1]

Critical Structural Alerts

-

Weinreb Amide Moiety: generally stable but can hydrolyze under strong acidic/basic conditions to release N,O-dimethylhydroxylamine, which is a skin irritant and potential mutagen.

-

2-Chloropyridine Core: Halogenated pyridines can be absorbed through the skin and may exhibit hepatotoxicity upon chronic exposure.

Safe Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Atmosphere: Store and weigh under an inert atmosphere (

or Ar) if long-term stability is required, although the compound is moderately air-stable for short durations.[1]

Personal Protective Equipment (PPE)[1]

-

Hand Protection: Double-gloving is recommended.[1] Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Neoprene.

-

Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient if working with reaction mixtures under pressure or reflux.

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with P100/OV cartridges.

Storage Conditions

-

Temperature: Refrigerate at 2–8°C.

-

Segregation: Store away from strong oxidizing agents and strong bases.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and moisture ingress.[1]

Synthetic Utility & Process Safety

The primary value of this compound is its ability to form ketones without over-addition.[3] The following protocols outline the safe execution of its two primary reaction pathways.

Diagram 1: Dual-Reactivity Logic Map

The following diagram illustrates the orthogonal reactivity of the molecule, guiding the chemist on which handle to manipulate first.

Caption: Orthogonal reactivity map. Path B requires strict temperature control to prevent side reactions with the 2-Cl moiety.[1]

Protocol A: Safe Conversion to Ketones (Grignard Addition)

Risk: Exothermic reaction; potential for attack at the 2-Cl position if temperature is uncontrolled.

-

Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Dissolution: Dissolve 1.0 eq of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Low temperature prevents the organometallic reagent from attacking the 2-chloro position.[1]

-

Addition: Add the Grignard reagent (1.2 eq) dropwise over 20 minutes. Monitor internal temperature; do not allow to exceed -70°C.[1]

-

Quenching (The Safety Step):

-

Do NOT warm to RT immediately.

-

Quench at -78°C with saturated

solution. -

Why? The stable tetrahedral intermediate breaks down only upon acidic hydrolysis. Premature warming can lead to degradation.

-

-

Workup: Extract with EtOAc, wash with brine, dry over

.

Protocol B: Nucleophilic Aromatic Substitution ( )

Risk: High heat and basic conditions can hydrolyze the Weinreb amide.

-

Solvent Choice: Use a non-nucleophilic polar solvent (e.g., DMF, DMSO, or NMP).

-

Base: Use a non-nucleophilic base like

or DIPEA. Avoid hydroxide bases ( -

Temperature: Heat to 60–80°C. Monitor by LCMS.

-

Safety Note: Reactions in DMF/DMSO at elevated temperatures can runaway. Ensure a blast shield is in place.

Emergency Response Procedures

Diagram 2: Incident Response Logic

Caption: Decision tree for immediate response to spills or exposure incidents.

Specific Scenarios

-

In Case of Fire: Use Carbon Dioxide (

), Dry Chemical, or Foam.[4] Do not use water jet , as this may spread the chemical if dissolved in organic solvents. Toxic fumes ( -

Spill Cleanup: Dampen the solid with a solvent (like acetone) only if using a dedicated chemical spill pad to prevent dust generation. Otherwise, sweep gently avoiding dust.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Protocol: Dissolve in a combustible solvent (if not already in solution) and dispose of in the "Halogenated Solvents" waste stream.

-

Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life (WGK 3 estimated).

References

-

Sigma-Aldrich. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Specification & Safety Data. Retrieved from .[1]

- Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. (Foundational mechanism for Weinreb amide safety/stability).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 329771821. Retrieved from .

- Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Pyridine.

Commercial Availability & Synthetic Utility of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6 ) is a specialized pyridine building block utilized primarily in the discovery of kinase inhibitors and agrochemicals. While commercially listed by major aggregators (e.g., Sigma-Aldrich AldrichCPR, Aladdin), it is classified as a Tier 3 (Library/Boutique) compound. This designation implies high unit cost (> $500/g), variable lead times, and limited bulk availability.

For drug development campaigns requiring gram-to-kilogram quantities, direct procurement is often cost-prohibitive or logistically unreliable. This guide recommends a hybrid procurement strategy : purchasing the precursor 2-chloro-5-methylnicotinic acid (CAS: 66909-30-6) for in-house synthesis. This approach reduces costs by >80% and ensures strict quality control over the critical Weinreb amide functionality.

Part 1: Chemical Profile & Strategic Value

Identity & Physicochemical Properties

The compound features a Weinreb amide moiety attached to the C3 position of a 2-chloro-5-methylpyridine core. This dual-functionality defines its utility: the Weinreb amide allows for controlled ketone synthesis, while the 2-chlorine atom serves as a handle for nucleophilic aromatic substitution (

| Property | Specification |

| CAS Number | 1203499-50-6 |

| IUPAC Name | 2-Chloro-N-methoxy-N,5-dimethylpyridine-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Functional Groups | Weinreb Amide (C3), Chloride (C2), Methyl (C5) |

The "Privileged Scaffold" Argument

In medicinal chemistry, the 2-chloro-nicotinamide core is a "privileged structure." The C2-chlorine is highly reactive toward amines, allowing the rapid generation of 2-aminopyridine libraries—a motif ubiquitous in kinase inhibitors (e.g., analogues of imatinib or sorafenib). The Weinreb amide at C3 prevents over-addition of organometallics, enabling the precise installation of acyl groups (ketones) essential for target binding pockets.

Part 2: Commercial Availability Analysis

Supply Chain Status

Market analysis confirms that 1203499-50-6 is not a commodity chemical. It is predominantly found in "Virtual Libraries" or "Discovery Collections."

-

Sigma-Aldrich (AldrichCPR): Listed as part of the "Collection of Unique Chemicals."[1] implication: These are often remnants from custom synthesis projects. No Certificate of Analysis (CoA) is guaranteed, and purity is "as is."

-

Aladdin Scientific / BLDpharm: Listed with high pricing tiers. Stock status is frequently "Make-to-Order" (2–3 weeks lead time).

Procurement Recommendation

Do not rely on catalog stock for scale-up. The risk of batch-to-batch variability and stockouts is high.

-

For <100 mg (Screening): Purchase from catalog suppliers (Sigma, Enamine).

-

For >1 g (Lead Opt/Process): Synthesize in-house using the protocol below.

Part 3: In-House Synthesis Protocol

Objective: Synthesize 2-Chloro-N-methoxy-N,5-dimethylnicotinamide from 2-chloro-5-methylnicotinic acid. Scale: 10.0 g input.

Retrosynthetic Logic

The most robust route utilizes 1,1'-Carbonyldiimidazole (CDI) activation. This avoids the generation of acidic byproducts (common with Thionyl Chloride) that can degrade the acid-sensitive Weinreb amine salt.

Materials

-

Precursor: 2-Chloro-5-methylnicotinic acid (CAS: 66909-30-6) [Commercially available in bulk].

-

Reagent: N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5).

-

Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).

-

Solvent: Dichloromethane (DCM) or DMF (anhydrous).

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried round-bottom flask with 2-chloro-5-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous DCM (100 mL).

-

Cool to 0°C under

atmosphere. -

Add CDI (10.4 g, 64.1 mmol) portion-wise over 15 minutes. Caution:

gas evolution. -

Stir at room temperature (RT) for 1 hour until gas evolution ceases.

-

-

Amidation:

-

Add N,O-Dimethylhydroxylamine hydrochloride (6.25 g, 64.1 mmol) in one portion.

-

Stir at RT for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.

-

-

Workup:

-

Quench with 1M HCl (50 mL) to remove unreacted imidazole and amine.

-

Extract aqueous layer with DCM (2 x 50 mL).

-

Wash combined organics with saturated

(50 mL) and Brine (50 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often >95% pure. If necessary, purify via silica gel chromatography (Gradient: 0

40% EtOAc in Hexanes).

-

Expected Yield: 85–92% (10.5–11.5 g).

Validation:

Part 4: Synthetic Utility & Reaction Pathways[2]

The value of this intermediate lies in its divergent reactivity.[2] It serves as a linchpin for constructing complex heterocyclic systems.

Workflow Diagram

Caption: Divergent synthesis pathways from the Weinreb amide core. Solid lines indicate primary utility (C3 modification); dashed lines indicate secondary reactivity (C2 displacement).

Key Reactions

-

Ketone Synthesis (The Weinreb Advantage):

-

Reagent: Grignard (RMgBr) or Organolithium (RLi).

-

Mechanism: Formation of a stable 5-membered chelate intermediate prevents the "double addition" seen with acid chlorides.

-

Outcome: Clean conversion to ketones (e.g., 3-acetyl-2-chloro-5-methylpyridine) upon acidic workup.

-

-

Displacement:

-

The electron-deficient pyridine ring activates the C2-chlorine.

-

Application: Reaction with primary amines (e.g., aniline, cyclopropylamine) yields 2-amino-nicotinamides, a core structure in drugs like Sorafenib (though Sorafenib uses a different substitution pattern, the chemistry is homologous).

-

Part 5: Quality Assurance & Handling

Analytical Standards

When validating the synthesized or purchased material, use the following criteria:

-

HPLC Purity:

98.0% (UV @ 254 nm). -

LCMS:

(Cl isotope pattern 3:1 ratio for 215/217). -

NMR: Verify the integration of the N-methoxy (

Storage

-

Stability: Stable at room temperature for >1 year if kept dry.

-

Sensitivity: Hydrolyzes slowly in strong aqueous acid/base.

-

Hazard: Irritant.[3] Handle with standard PPE.

References

-

Sigma-Aldrich. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide Product Page.[1] Retrieved from

-

PubChem. 2-Chloro-5-methylnicotinic acid (Precursor Data).[3] National Library of Medicine. Retrieved from

-

Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for the amide functionality).

-

Aladdin Scientific. Product Specifications for CAS 1203499-50-6.[5] Retrieved from

Sources

- 1. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide AldrichCPR 1203499-50-6 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. calpaclab.com [calpaclab.com]

Methodological & Application

Application Notes & Protocols: Strategic Application of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide in Palladium-Catalyzed Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the formation of biaryl and hetero-biaryl scaffolds crucial to medicinal chemistry.[1][2] This guide provides an in-depth exploration of a highly strategic building block, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide , in these transformations. We will dissect the inherent advantages conferred by its unique structure: an electronically activated 2-chloropyridine core for efficient coupling and a versatile Weinreb amide moiety for subsequent, controlled elaboration. This document furnishes detailed mechanistic insights, validated experimental protocols, and practical guidance to empower researchers in leveraging this reagent for the streamlined synthesis of complex molecular architectures.

The Strategic Advantage: Deconstructing the Reagent

The efficacy of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide as a coupling partner stems from the synergistic interplay of its distinct functional components. Understanding these roles is key to appreciating its value in multi-step synthetic campaigns.

The Activated Coupling Site: The 2-Chloro-5-methylpyridine Core

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group typically follows the trend I > Br > Cl.[3] However, aryl chlorides are often preferred in industrial settings due to their lower cost and wider availability.[4] The pyridine ring, being an electron-deficient heteroaromatic system, inherently activates the C-Cl bond towards oxidative addition to the palladium(0) catalyst. This "activation" makes 2-chloropyridines significantly more reactive than their carbocyclic counterparts like chlorobenzene, often affording excellent yields where other aryl chlorides might fail.[4][5] The 5-methyl group provides an additional substitution point, adding structural complexity to the final product.

The Synthetic Linchpin: The N-methoxy-N,5-dimethylnicotinamide (Weinreb Amide) Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a uniquely valuable functional group in organic synthesis.[6][7] Its primary advantage is its controlled reactivity towards strong nucleophiles like organometallic reagents (e.g., Grignards, organolithiums). Unlike esters or other amides that can undergo over-addition to yield tertiary alcohols, the Weinreb amide reacts to form a stable, chelated tetrahedral intermediate.[6] This intermediate collapses to the desired ketone only upon acidic workup, preventing the second addition.

Critically, the Weinreb amide is robust and stable under the typical conditions of a Suzuki-Miyaura coupling, which involve a palladium catalyst and a mild base.[8] This stability ensures that the amide moiety remains intact during the C-C bond formation, preserving it as a versatile handle for powerful downstream transformations, most notably the direct and high-yield synthesis of ketones.

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][9] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloronicotinamide derivative. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[1]

-

Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Many reagents are flammable or toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide with various aryl- and heteroarylboronic acids.

Materials:

-

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 eq) and the arylboronic acid (1.2 eq).

-

Catalyst and Base Addition: Add the palladium catalyst and the selected base. Refer to Table 1 for typical loading recommendations.

-

Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.[11]

-

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Degassing can be achieved by sparging with an inert gas for 20-30 minutes prior to use.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[12][13]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table of Recommended Reaction Parameters

The optimal conditions can vary based on the specific boronic acid used. This table provides validated starting points for optimization.

| Parameter | Catalyst System | Base (eq) | Solvent System (v/v) | Temp (°C) | Notes |

| Condition A | Pd(PPh₃)₄ (3-5 mol%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 95 | A general and reliable system for many boronic acids.[13] |

| Condition B | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.5) | Toluene / H₂O (5:1) | 100 | Excellent for sterically hindered or electron-rich boronic acids.[14] |

| Condition C | Pd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (6 mol%) | Na₂CO₃ (2.0) | DMF | 110 | A powerful system for less reactive coupling partners.[10] |

General Experimental and Analytical Workflow

A systematic workflow is essential for reproducible results and efficient project execution. The following diagram outlines the key stages from reaction setup to final product analysis.

Caption: A standard workflow for Suzuki coupling reactions.

Applications in Synthesis and Drug Discovery

The product of this reaction, a 2-aryl-N-methoxy-N,5-dimethylnicotinamide, is a valuable intermediate for further synthetic elaboration.

-

Ketone Synthesis: The most direct application is the conversion of the Weinreb amide to a ketone by reaction with a Grignard or organolithium reagent. This provides access to a vast array of complex aryl-heteroaryl ketones, which are common pharmacophores and versatile precursors for other functional groups.

-

Access to Bioactive Scaffolds: Substituted pyridines are prevalent in pharmaceuticals and agrochemicals.[4][15][16] This Suzuki coupling method provides a direct and efficient route to construct highly functionalized pyridine derivatives, which can be used to generate libraries of compounds for biological screening.[17][18]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different catalyst system. Ensure thorough degassing of solvents and purging of the reaction vessel. Use freshly purchased or purified reagents. |

| Significant Protodeboronation | Presence of excess water or oxygen; Base is too strong or reaction time too long. | Ensure solvents are properly degassed. Try a milder base (e.g., NaHCO₃) or reduce reaction temperature/time. |

| Formation of Homocoupled Byproduct | Oxygen contamination leading to reductive elimination from the boronic acid. | Improve inert atmosphere technique. Add the boronic acid portion-wise or via syringe pump. |

| Difficult Purification | Co-elution of product with phosphine oxide ligands or other byproducts. | Try a different catalyst system (e.g., a ligandless system if applicable) or explore alternative chromatographic techniques (e.g., reverse-phase). |

Conclusion

2-Chloro-N-methoxy-N,5-dimethylnicotinamide is a powerful and strategically designed reagent for use in Suzuki-Miyaura cross-coupling reactions. Its activated chloropyridine core ensures efficient C-C bond formation, while the integrated Weinreb amide provides a stable and versatile functional handle for subsequent transformations. The protocols and insights provided herein offer a comprehensive framework for researchers to successfully implement this building block in the synthesis of complex molecules, accelerating progress in drug discovery and development.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

- Google Patents. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

SYNLETT. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available from: [Link]

-

RSC Publishing. An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. Available from: [Link]

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available from: [Link]

-

ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. Available from: [Link]

-

PubMed. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]

-

NTNU. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Available from: [Link]

-

ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Available from: [Link]

-

PubMed Central. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Available from: [Link]

-

ResearchGate. Design and synthesis of new nicotinamide derivatives generated via Suzuki Miyaura coupling as potential anticancer hits targeting pancreatic cancer cell line MIA PaCa-2. Available from: [Link]

-

ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... Available from: [Link]

-

RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. Available from: [Link]

-

PubMed Central. Parallels between the chloro and methoxy groups for potency optimization. Available from: [Link]

-

PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]

-

PubMed Central. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nva.sikt.no [nva.sikt.no]

- 15. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Ketone Synthesis Using 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Topic: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide as a Weinreb Amide for Ketone Synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

The pyridine scaffold is ubiquitous in medicinal chemistry, yet functionalizing it with high regioselectivity remains a challenge. 2-Chloro-N-methoxy-N,5-dimethylnicotinamide (CAS: 1203499-50-6) represents a high-value "linchpin" intermediate. It combines the chemoselective acylation properties of a Weinreb amide with a reactive 2-chloro handle and a 5-methyl steric/electronic modulator.

This guide details the use of this reagent to synthesize complex heteroaryl ketones. Unlike standard esters or acid chlorides, this Weinreb amide prevents the formation of tertiary alcohols during Grignard addition. Furthermore, the protocol is optimized to preserve the 2-chloro substituent, enabling downstream orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Key Advantages[1][2][3]

-

Chemoselectivity: Eliminates over-addition of organometallics to form tertiary alcohols.

-

Regio-integrity: Conditions are tuned to prevent nucleophilic aromatic substitution (

) at the 2-Cl position during ketone synthesis. -

Orthogonality: The resulting ketone and the retained 2-Cl group allow for sequential, multi-vector diversification of the pyridine core.

Mechanism of Action

The utility of this reagent relies on the formation of a stable metal-chelated tetrahedral intermediate. Upon addition of a Grignard reagent (

-

Chelation: The rigid 5-membered ring prevents the collapse of the tetrahedral intermediate during the reaction.

-

Protection: This stable intermediate is not electrophilic, preventing a second equivalent of Grignard from attacking (which would lead to a tertiary alcohol).

-

Release: The ketone is only liberated upon acidic hydrolysis during workup.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical intermediate stability.

Figure 1: Mechanistic pathway showing the formation of the stable magnesium chelate that prevents over-addition.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Note: If the Weinreb amide is not purchased commercially, it can be synthesized from 2-chloro-5-methylnicotinic acid.

Reagents:

-

2-Chloro-5-methylnicotinic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) (anhydrous)

-

DMF (catalytic, 2-3 drops)

Procedure:

-

Activation: Dissolve 2-chloro-5-methylnicotinic acid in anhydrous DCM (0.2 M) under

. Cool to 0°C. Add catalytic DMF. -

Chlorination: Add oxalyl chloride dropwise. Allow to warm to room temperature (RT) and stir for 2 hours (gas evolution must cease).

-

Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride. Re-dissolve in anhydrous DCM.

-

Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with

(2.0 equiv) at 0°C. -

Coupling: Cannulate the acid chloride solution into the amine suspension slowly at 0°C.

-

Workup: After 1 hour, quench with sat.

. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Ketone Synthesis (Grignard Addition)

This is the core application. The critical parameter is temperature control to prevent attack at the 2-Cl position.

Reagents:

-

2-Chloro-N-methoxy-N,5-dimethylnicotinamide (1.0 equiv)

-

Grignard Reagent (

) (1.2 - 1.5 equiv) -

THF (anhydrous) or 2-MeTHF

-

Hydrochloric acid (1M) or Citric Acid (10% aq)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (concentration ~0.15 M).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Expert Insight: While Weinreb amides often react at 0°C, the electron-deficient pyridine ring makes the 2-Cl position susceptible to

. -78°C is required to ensure chemoselectivity for the carbonyl.

-

-

Addition: Add the Grignard reagent dropwise over 15-20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour. Monitor by TLC (the intermediate is stable; you will see consumption of starting material, but the product spot appears only after workup).

-

Note: If conversion is sluggish, warm slowly to -40°C, but do not exceed 0°C.

-

-

Quench: Quench the reaction at low temperature by adding saturated

solution or 1M HCl. -

Workup: Allow to warm to RT. Extract with EtOAc (3x). Wash combined organics with brine. Dry over

. -

Purification: Concentrate and purify via silica gel chromatography.

Data & Optimization Guide

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| THF | Excellent | Standard choice; good solubility for amide and Grignard. |

| 2-MeTHF | Excellent | Greener alternative; higher boiling point; easier phase separation. |

| Diethyl Ether | Good | Can be used if Grignard is prepared in ether; lower solubility for some amides. |

| DCM | Poor | generally incompatible with Grignard reagents. |

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure rigorous drying of THF; use fresh Grignard. |

| Tertiary Alcohol Formation | Temperature too high | Strictly maintain T < -40°C during addition. |

| Loss of 2-Cl (SNAr) | Nucleophilic attack on ring | Use -78°C; avoid "hard" nucleophiles if possible; ensure stoichiometry is close to 1:1. |

| Incomplete Hydrolysis | Stable chelate persists | Use 1M HCl or Citric Acid for quench; stir longer during workup. |

Downstream Applications (Orthogonal Functionalization)

Once the ketone is installed at C3, the 2-chloro position remains available for cross-coupling. This allows for the rapid construction of trisubstituted pyridines.

Figure 2: The 2-Cl handle serves as a site for further diversification after ketone synthesis.

References

-

Nahm, S., & Weinreb, S. M. (1981).[10] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818.

-

Wang, X., et al. (2005). "Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones." Organic Letters, 7(25), 5593–5595.

-

Sureshbabu, P., et al. (2019).[3] "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents." Journal of Organic Chemistry, 84(18), 11823–11838.

-

Gangadasu, B., et al. (2002). "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, 8(3).

-

Sigma-Aldrich. "Product Specification: 2-Chloro-N-methoxy-N,5-dimethylnicotinamide."

Sources

- 1. scispace.com [scispace.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

- 10. Weinreb_ketone_synthesis [chemeurope.com]

Application Note: A Protocol for the N-Demethylation of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide

Abstract

This document provides a detailed experimental protocol for the N-demethylation of 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, a compound featuring a Weinreb amide moiety. N-demethylation is a critical transformation in medicinal chemistry and drug development, often required for the synthesis of metabolites or for creating a reactive site for further molecular elaboration.[1] Given the unique electronic properties and stability of the N-methoxy-N-methylamide (Weinreb amide) group, standard N-demethylation protocols for tertiary amines are not directly transferable.[2][3][4] This application note proposes a robust, two-step protocol centered on the use of α-chloroethyl chloroformate (ACE-Cl), a reagent widely and successfully employed for the dealkylation of a variety of tertiary amines and complex alkaloids.[5][6] We will delve into the mechanistic rationale for this choice, provide a step-by-step methodology, and discuss the necessary analytical validations to ensure a self-validating experimental system.

Introduction and Scientific Rationale

The target molecule, 2-Chloro-N-methoxy-N,5-dimethylnicotinamide, possesses a Weinreb amide functional group. This group is specifically designed to react cleanly with organometallic reagents to yield ketones by forming a stable chelated intermediate, thereby preventing over-addition.[2][4] However, this inherent stability also means the nitrogen lone pair is less nucleophilic than that of a typical tertiary amine, due to delocalization into the adjacent carbonyl.

Direct N-demethylation of such a system is not extensively documented. Therefore, we turn to one of the most reliable and versatile methods for N-demethylation of tertiary amines: the von Braun reaction analogue using α-chloroethyl chloroformate (ACE-Cl).[7][8] This method proceeds via two key steps:

-

Carbamate Formation: The nitrogen atom of the substrate attacks the electrophilic ACE-Cl, displacing a chloride ion. This is followed by an intramolecular SN2 attack by the displaced chloride onto the N-methyl group, yielding a stable carbamate intermediate and methyl chloride.

-

Carbamate Cleavage: The resulting carbamate is then readily cleaved under mild conditions, typically by warming in methanol, to afford the desired secondary amine as its hydrochloride salt.[5][6]

The primary scientific challenge is whether the amide nitrogen will be sufficiently nucleophilic to react with ACE-Cl under reasonable conditions. It is anticipated that this reaction will require more forcing conditions (e.g., elevated temperatures and/or extended reaction times) compared to a standard tertiary amine. The key advantage of this proposed method lies in the mild conditions required for the final cleavage step, which are expected to preserve the sensitive N-methoxy amide functionality.

Proposed Reaction Mechanism

The proposed pathway for the N-demethylation using ACE-Cl is depicted below. The reaction initiates with the nucleophilic attack of the N-methyl amide nitrogen onto the chloroformate, leading to a carbamate intermediate which subsequently decomposes to the demethylated product upon solvolysis.

Caption: Proposed mechanism for ACE-Cl mediated N-demethylation.

Detailed Experimental Protocol

Safety First: This protocol involves hazardous chemicals. α-Chloroethyl chloroformate is highly toxic, corrosive, and moisture-sensitive. Methyl chloride is a toxic gas. All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[9]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |